molecular formula C24H17N5O4S B2580075 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide CAS No. 536716-77-5

2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2580075
CAS No.: 536716-77-5
M. Wt: 471.49
InChI Key: STHVXMBITLZWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrimido[5,4-b]indole family, characterized by a fused pyrimidine-indole core. Key structural features include:

  • A 4-nitrophenyl group at the 3-position of the pyrimidoindole ring.
  • A thioacetamide linker (-S-CH2-C(=O)-) at the 2-position.
  • An N-phenylacetamide moiety as the terminal substituent.

The thioether linkage may improve bioavailability by balancing lipophilicity and solubility .

Properties

IUPAC Name

2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N5O4S/c30-20(25-15-6-2-1-3-7-15)14-34-24-27-21-18-8-4-5-9-19(18)26-22(21)23(31)28(24)16-10-12-17(13-11-16)29(32)33/h1-13,26H,14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHVXMBITLZWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs and Substituent Variations

The following table compares key structural analogs, their substituents, and reported activities:

Compound ID/Name R<sup>3</sup> (Pyrimidoindole) Acetamide Substituent Biological Activity/Notes Reference
Target Compound 4-Nitrophenyl N-phenyl Hypothesized TLR4 modulation (based on analogs)
N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (42) Phenyl N-cyclohexyl Selective TLR4 ligand (IC50 = 0.8 μM)
N-Cyclohexyl-N-methyl-2-((5-methyl-4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (43) Phenyl N-cyclohexyl-N-methyl Reduced TLR4 activity vs. 42 (IC50 = 2.1 μM)
2-((3-Methyl-4-oxo-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methylphenyl)acetamide Methyl 4-methylphenyl Improved solubility vs. nitro analogs
2-((3-Methyl-4-oxo-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-CF3O-phenyl)acetamide Methyl 4-CF3O-phenyl High lipophilicity (LogP = 3.9)
2-((8-Amino-5-methyl-4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)-N-cyclohexylacetamide (32) Phenyl N-cyclohexyl Enhanced TLR4 binding (IC50 = 0.5 μM)

Key Observations:

  • Electron-Withdrawing Groups (e.g., NO2, CF3O): The target compound’s 4-nitrophenyl group may enhance binding to polar receptor pockets compared to methyl or phenyl substituents .
  • Acetamide Terminal Groups: N-phenyl in the target compound likely reduces steric hindrance vs.
  • Thioether Linker: Common across analogs; critical for maintaining planar conformation and sulfur-mediated hydrogen bonding .
2.3 Physicochemical and Pharmacokinetic Properties
  • Lipophilicity: The 4-nitro group in the target compound likely increases LogP (~3.5) compared to methyl-substituted analogs (LogP ~2.8) but remains lower than the 4-CF3O derivative (LogP = 3.9) .
  • Metabolic Stability: Nitro groups are prone to reduction in vivo, which may shorten half-life compared to CF3O or methylated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.